Cas no 151049-87-5 (3-Bromo-1-methyl-1H-pyrazole)
3-Bromo-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1-methylpyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 1H-Pyrazole,3-bromo-1-methyl-
- 1H-Pyrazole,3-bromo-1-methyl-(9CI)
- 1-Methyl-3-bromopyrazole 3-Bromo-1-methylpyrazole
- 1-Methyl-3-bromopyrazole
- 3-BroMo-1-Methyl-1H-pyraz...
- 1H-Pyrazole, 3-bromo-1-methyl
- 1H-Pyrazole, 3-bromo-1-methyl-
- ZGEVJEQMVRIEPX-UHFFFAOYSA-N
- 3-bromo-1-methyl-pyrazole
- 3-bromanyl-1-methyl-pyrazole
- BCP14739
- EBD48150
- STK695721
- SBB051488
- RP08217
- VP20001
- TRA0073703
- PB19136
- SY007834
- EN002081
- C
- 3-Bromo-1-methyl-1H-pyrazole, 96%
- AM20080384
- SCHEMBL103356
- 3-Bromo-1-methyl-1H-pyrazole, AldrichCPR
- AC-23022
- A3320
- A809110
- DTXSID30565910
- 151049-87-5
- DS-11158
- MFCD11110668
- FT-0649464
- CS-D0836
- AKOS005169619
- W-205713
- EN300-70253
-
- MDL: MFCD11110668
- Inchi: 1S/C4H5BrN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
- InChI Key: ZGEVJEQMVRIEPX-UHFFFAOYSA-N
- SMILES: BrC1C=CN(C)N=1
Computed Properties
- Exact Mass: 159.96400
- Monoisotopic Mass: 159.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 66.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: No data available
- Density: 1.585 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 204-210 °C/760 mmHg
- Flash Point: Degrees Fahrenheit:222.8°F
Degrees Celsius:106°C - Refractive Index: n20/D 1.528
- Solubility: Slightly soluble (9 g/l) (25 º C),
- PSA: 17.82000
- LogP: 1.18260
- Sensitiveness: Sensitive to humidity
3-Bromo-1-methyl-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Inert atmosphere,2-8°C
3-Bromo-1-methyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093190-1g |
3-Bromo-1-methylpyrazole |
151049-87-5 | 95% | 1g |
£27.00 | 2022-03-01 | |
| Fluorochem | 093190-5g |
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151049-87-5 | 95% | 5g |
£82.00 | 2022-03-01 | |
| Fluorochem | 093190-10g |
3-Bromo-1-methylpyrazole |
151049-87-5 | 95% | 10g |
£148.00 | 2022-03-01 | |
| Fluorochem | 093190-25g |
3-Bromo-1-methylpyrazole |
151049-87-5 | 95% | 25g |
£296.00 | 2022-03-01 | |
| Apollo Scientific | OR903550-1g |
3-Bromo-1-methyl-1H-pyrazole |
151049-87-5 | 98% | 1g |
£48.00 | 2023-09-01 | |
| Apollo Scientific | OR903550-5g |
3-Bromo-1-methyl-1H-pyrazole |
151049-87-5 | 98% | 5g |
£56.00 | 2023-09-01 | |
| Apollo Scientific | OR903550-10g |
3-Bromo-1-methyl-1H-pyrazole |
151049-87-5 | 98% | 10g |
£80.00 | 2023-09-01 | |
| abcr | AB401702-1 g |
3-Bromo-1-methyl-1H-pyrazole; . |
151049-87-5 | 1g |
€57.20 | 2022-03-02 | ||
| abcr | AB401702-5 g |
3-Bromo-1-methyl-1H-pyrazole; . |
151049-87-5 | 5g |
€113.20 | 2022-03-02 | ||
| abcr | AB401702-10 g |
3-Bromo-1-methyl-1H-pyrazole; . |
151049-87-5 | 10g |
€169.20 | 2022-03-02 |
3-Bromo-1-methyl-1H-pyrazole Suppliers
3-Bromo-1-methyl-1H-pyrazole Related Literature
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Mariem Brahim,Imen Smari,Hamed Ben Ammar,Bechir Ben Hassine,Jean-Fran?ois Soulé,Henri Doucet Org. Chem. Front. 2015 2 917
Additional information on 3-Bromo-1-methyl-1H-pyrazole
Introduction to 3-Bromo-1-methyl-1H-pyrazole (CAS No. 151049-87-5)
3-Bromo-1-methyl-1H-pyrazole, with the chemical formula C₄H₅BrN₂, is a brominated pyrazole derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a bromine substituent and a methyl group on the pyrazole ring, make it a valuable building block for further chemical modifications and functionalization.
The CAS number 151049-87-5 provides a unique identifier for this compound, ensuring consistency and precision in scientific literature and industrial applications. The pyrazole core is a heterocyclic aromatic compound known for its broad spectrum of biological activities. In particular, pyrazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a bromine atom at the 3-position enhances the reactivity of the molecule, facilitating further derivatization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Recent advancements in medicinal chemistry have highlighted the importance of 3-Bromo-1-methyl-1H-pyrazole in the design of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The bromine substituent allows for easy modification via palladium-catalyzed reactions, enabling the creation of complex molecular architectures with tailored biological properties.
Moreover, the methyl group at the 1-position of the pyrazole ring contributes to the stability and lipophilicity of the compound, making it suitable for oral administration and improving pharmacokinetic profiles. This feature is particularly relevant in drug discovery efforts aimed at optimizing bioavailability and target engagement. The combination of these structural elements makes 3-Bromo-1-methyl-1H-pyrazole a promising candidate for further exploration in pharmaceutical development.
In academic research, this compound has been employed in synthesizing novel heterocyclic frameworks with enhanced binding affinity to biological targets. For example, researchers have utilized 3-Bromo-1-methyl-1H-pyrazole to develop potent inhibitors of enzymes involved in metabolic pathways associated with neurological disorders. The ability to introduce diverse functional groups while maintaining the core pyrazole scaffold has opened new avenues for drug discovery.
The agrochemical sector has also benefited from the versatility of 3-Bromo-1-methyl-1H-pyrazole. Its derivatives have shown promising activity against plant pathogens, contributing to the development of next-generation pesticides with improved efficacy and environmental safety. The bromine atom's reactivity allows for the synthesis of compounds that disrupt essential biological processes in pests while minimizing harm to non-target organisms.
From a synthetic chemistry perspective, 3-Bromo-1-methyl-1H-pyrazole exemplifies the strategic use of halogenated heterocycles in constructing complex molecules. The compound's reactivity profile makes it an ideal candidate for exploring new synthetic methodologies and catalytic systems. Recent studies have focused on developing more efficient protocols for its preparation and transformation into high-value intermediates.
The pharmaceutical industry continues to leverage 3-Bromo-1-methyl-1H-pyrazole as a key intermediate in multi-step syntheses targeting therapeutic areas such as oncology, immunology, and infectious diseases. Its role in generating structurally diverse libraries has been instrumental in identifying lead compounds with significant clinical potential. The compound's adaptability ensures its continued relevance in drug discovery pipelines worldwide.
In conclusion, 3-Bromo-1-methyl-1H-pyrazole (CAS No. 151049-87-5) represents a cornerstone in modern chemical biology and medicinal chemistry. Its unique structural attributes and reactivity profile enable its use across multiple disciplines, from academic research to industrial applications. As our understanding of biological systems evolves, this compound will undoubtedly remain a critical tool in the quest to develop innovative therapeutic solutions.
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